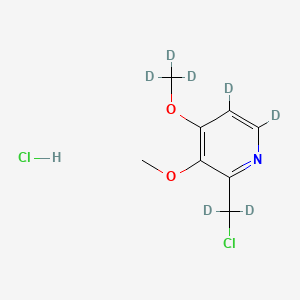

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and other biochemical processes due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride can be synthesized using maltol as a starting material The reaction conditions typically include the use of dimethyl sulfate and other reagents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of deuterated analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various deuterated analogs and derivatives of this compound. These products are often used in further research and development applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Intermediate for Drug Synthesis :

-

Nuclear Magnetic Resonance Spectroscopy :

- The incorporation of deuterium atoms (denoted by "d7") makes this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds provide clearer spectra due to reduced background noise, allowing for more precise structural elucidation of complex molecules .

-

Biological Studies :

- Research on the interaction profiles of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is essential for understanding its behavior in biological systems. Such studies can reveal insights into how the compound interacts with various biological targets, potentially leading to new therapeutic applications .

Case Study: Synthesis and Characterization

A study detailed the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride using maltol as a starting material. The process involved multiple steps including methylation and chlorination, achieving a yield greater than 75%. This method not only improved the cost-effectiveness of production but also enhanced the purity of the final product .

Research Insights

Recent research has focused on the metabolic pathways influenced by deuterated compounds like 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride. Due to their altered metabolic stability compared to non-deuterated analogs, these compounds may exhibit different pharmacokinetic properties, making them valuable in drug design .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloromethyl-3,4-dimethoxypyridine | Chloromethyl and two methoxy groups | Used in pharmaceutical applications |

| 2-Methoxy-3-chloropyridine | Chlorine atom and one methoxy group | Exhibits different biological activities |

| 2-Aminomethyl-3,4-dimethoxypyridine | Amino group instead of chloromethyl | Potentially higher reactivity in substitution |

Wirkmechanismus

The mechanism of action of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique way to trace and study these interactions. The compound can act as a precursor in various biochemical reactions, allowing researchers to study the effects of deuterium substitution on reaction kinetics and mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride include:

- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

- 2-Chloromethyl-3,4-dimethoxypyridinium chloride .

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other analytical techniques .

Biologische Aktivität

2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is a deuterated compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H11Cl2NO2

- Molecular Weight : 224.08 g/mol

- CAS Number : 72830-09-2

- Appearance : Yellow solid

- SMILES : COC1=C(C(=NC=C1)CCl)OC.Cl

Biological Activity Overview

The biological activity of 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride is primarily linked to its role in various biochemical pathways. It has shown potential in the following areas:

- Antimicrobial Activity : The compound exhibits activity against a range of bacterial and viral pathogens, indicating its potential as an antibiotic or antiviral agent .

- Cell Cycle Regulation : Studies suggest that it may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy .

- Neuronal Signaling : The compound is involved in neuronal signaling pathways, which may have implications for neurodegenerative diseases .

The mechanisms through which 2-Chloromethyl-3,4-dimethoxypyridine-d7 Hydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .

- DNA Damage Response : It has been observed to induce DNA damage responses, leading to apoptosis in certain cancer cell lines .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Chloromethyl-3,4-dimethoxypyridine-d7 against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines through the activation of the caspase pathway. The findings indicate that it may serve as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIKJFWBIEEDH-JDCLFIOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.